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Compound of Interest

Compound Name: Diphenic acid

Cat. No.: B146846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methodologies for the synthesis of

diphenic acid, a key biphenyl dicarboxylic acid. The document provides a comparative

analysis of quantitative data, detailed experimental protocols for seminal preparations, and

visual representations of the chemical transformations involved. This information serves as a

valuable resource for researchers in organic synthesis and drug development, offering insights

into the evolution of synthetic strategies for this important molecule.

Introduction
Diphenic acid, or [1,1'-biphenyl]-2,2'-dicarboxylic acid, is a foundational molecule in various

fields of chemistry, including the synthesis of polymers, dyes, and pharmaceutical agents. Its

rigid, atropisomeric structure has also made it a subject of stereochemical interest. The

development of synthetic routes to diphenic acid in the late 19th and early 20th centuries

showcases a range of classical organic reactions. This guide focuses on three primary

historical methods: the oxidation of phenanthrene, the diazotization of anthranilic acid, and the

Ullmann condensation of ortho-halogenated benzoic acids.

Comparative Analysis of Historical Methods
The selection of a synthetic route historically depended on the availability of starting materials,

desired yield and purity, and the technical capabilities of the time. The following table
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summarizes the quantitative data associated with the key historical methods for diphenic acid
preparation.

Method
Starting
Material

Key
Reagents/C
atalyst

Temperatur
e

Reaction
Time

Reported
Yield

Oxidation
Phenanthren

e

Peracetic

acid in acetic

acid

70–110°C ~3-4 hours ~70%

Phenanthren

e

Ozonolysis in

methanol,

then

H₂O₂/NaOH

Reflux
30-60

minutes
73–85%

Phenanthren

equinone
Chromic acid Not specified Not specified Good

Phenanthren

e

Potassium

permanganat

e

Not specified Not specified Moderate

Diazotization
Anthranilic

acid

NaNO₂, HCl,

Cu²⁺/NH₄OH/

Hydroxylamin

e sulfate

0–10°C ~1 hour 72–84%

Ullmann

Condensation

Potassium o-

bromobenzoa

te

Copper

powder

High

Temperature

(>200°C)

Not specified Moderate

Detailed Experimental Protocols
The following sections provide detailed methodologies for the key historical preparations of

diphenic acid. These protocols are based on published literature and represent the

experimental practices of their time.

Oxidation of Phenanthrene
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The oxidation of phenanthrene, a major component of coal tar, was an early and common route

to diphenic acid. Various oxidizing agents were employed, with differing efficiencies and

selectivities.

This method involves the direct, single-step oxidation of phenanthrene to diphenic acid.

Experimental Protocol:

A mixture of 1 mole of phenanthrene and 7-14 moles of 40% peracetic acid is prepared in a

suitable co-solvent such as ethylene glycol dimethyl ether.

The mixture is warmed to approximately 70°C to initiate the exothermic reaction.

The reaction temperature is maintained between 70°C and 110°C, often under reflux, for 2.5

to 3 hours until the oxidation subsides.

After cooling, the reaction mixture is diluted with water and neutralized with a 25% sodium

hydroxide solution to a pH of 6-7.

The solution is filtered, and the filtrate is then acidified with concentrated hydrochloric acid to

a pH of 2.

The precipitated crude diphenic acid is collected by filtration, washed with cold water, and

dried. The reported yield is approximately 70% with a melting point of 228-229°C.[1]

A two-step process involving the ozonolysis of phenanthrene followed by oxidation of the

intermediate.[2]

Experimental Protocol:

A solution of 10 g (0.0562 mole) of phenanthrene in dry methanol is subjected to ozonolysis

as described in the preparation of diphenaldehyde.

The initial ozonolysis product is converted to an intermediate, 3,8-dimethoxy-4,5,6,7-

dibenzo-1,2-dioxacyclooctane.

To the reaction mixture containing the intermediate, twice the volume of 10% sodium

hydroxide solution and 25 ml of 30% hydrogen peroxide are added.
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The mixture is refluxed for approximately 30 minutes to 1 hour, until a negative peroxide test

with iodide ion is obtained.

The resulting solution is cooled and acidified to precipitate diphenic acid.

The product is collected by filtration. This method yields 73–85% of diphenic acid with a

melting point of 220–223°C.[2]

Diazotization of Anthranilic Acid
This method, a variant of the Sandmeyer reaction, provides a high-yield synthesis of diphenic
acid from readily available anthranilic acid.

Experimental Protocol:[1]

Diazotization: 50 g (0.365 mole) of anthranilic acid is suspended in a mixture of 150 cc of

water and 92 cc of concentrated hydrochloric acid in a flask equipped with a mechanical

stirrer and cooled to 0–5°C in an ice bath. A solution of 26.3 g (0.38 mole) of sodium nitrite in

350 cc of water is added dropwise over 30 minutes, maintaining the temperature below 5°C.

The resulting diazonium solution is filtered if not clear.

Preparation of Reducing Agent: A solution of 126 g (0.505 mole) of hydrated cupric sulfate in

500 cc of water is treated with 210 cc of concentrated ammonium hydroxide. This solution is

cooled to 10°C. A separate solution of 42 g (0.256 mole) of hydroxylammonium sulfate in 120

cc of water is prepared, cooled to 10°C, and treated with 85 cc of 6 N sodium hydroxide

solution. This hydroxylamine solution is then immediately added to the ammoniacal cupric

sulfate solution with stirring, resulting in a pale blue reducing solution.

Synthesis: The diazonium solution is added to the stirred, ice-cooled reducing solution at a

rate of about 10 cc per minute. Stirring is continued for five minutes after the addition is

complete.

Isolation: The reaction mixture is rapidly heated to boiling and carefully acidified with 250 cc

of concentrated hydrochloric acid, which precipitates diphenic acid as light brown crystals.

After standing overnight, the solid is filtered and washed with cold water.
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Purification: The crude product (39–40 g, 88–91%) is dissolved in a sodium bicarbonate

solution, treated with Norite (activated carbon), filtered, and the hot filtrate is acidified with 6

N hydrochloric acid. The precipitated pure diphenic acid is collected by filtration and dried.

The final yield is 32–37 g (72–84%) with a melting point of 225–228°C.[1]

Ullmann Condensation of o-Halogenated Benzoic Acids
The Ullmann reaction provides a method for the synthesis of biaryls through the copper-

promoted coupling of aryl halides. For diphenic acid, this involves the self-coupling of an

ortho-halogenated benzoic acid.

Experimental Protocol (General Description): This historical method involves the heating of

potassium o-bromobenzoate with copper powder at high temperatures.[1][2] While detailed

step-by-step protocols from the early 20th century are scarce in readily available literature, the

procedure is based on the work of W. R. Hurtley and others.

Potassium o-bromobenzoate is prepared by neutralizing o-bromobenzoic acid with a

potassium base.

The dried potassium o-bromobenzoate is intimately mixed with an excess of finely divided

copper powder or copper-bronze alloy.

The mixture is heated to a high temperature, typically exceeding 200°C, in the absence of a

solvent or in a high-boiling solvent like nitrobenzene.

The reaction proceeds with the formation of diphenic acid (as its dipotassium salt) and

copper(I) bromide.

After cooling, the reaction mass is treated with water to dissolve the potassium diphenate.

The aqueous solution is filtered to remove copper and copper salts.

The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the free diphenic acid.

The crude diphenic acid is then purified by recrystallization.

Yields for this method are generally reported as moderate and can be variable, often lower than

the diazotization route.
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Reaction Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the chemical transformations

described in the experimental protocols.

Oxidation of Phenanthrene to Diphenic Acid

Phenanthrene

Diphenic Acid

Oxidation

[O]
(e.g., Peracetic Acid, O₃, CrO₃, KMnO₄)

Click to download full resolution via product page

Fig. 1: Oxidation of Phenanthrene.
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Synthesis from Anthranilic Acid

Step 1: Diazotization

Step 2: Reductive Coupling

Anthranilic Acid

Diazonium Salt

NaNO₂ / HCl
0-5°C

Diphenic Acid

Coupling

Cu⁺ Reducer
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Ullmann Condensation for Diphenic Acid

Potassium
o-Bromobenzoate

Diphenic Acid

Heat (>200°C)

Copper Powder

2 eq.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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